molecular formula C25H26N4O4S B2653765 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide CAS No. 688356-39-0

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide

Cat. No. B2653765
CAS RN: 688356-39-0
M. Wt: 478.57
InChI Key: GCUACKLWNNHHBR-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .


Synthesis Analysis

Quinazolin-4 (3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air. This is also known as the Niementowski reaction .

Scientific Research Applications

Antitumor and Anticancer Activity

Quinazoline derivatives, including compounds structurally related to 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide, have been investigated for their potential antitumor and anticancer properties. For instance, certain quinazoline and quinoxaline derivatives have shown promising antitumor activity against various cancer cell lines, such as ovarian and non-small cell lung cancer (Noolvi et al., 2011). Additionally, 4-anilinoquinazoline derivatives have been synthesized and evaluated for their pro-apoptotic activity in Ehrlich Ascites Carcinoma cells, indicating potential as anticancer agents (Devegowda et al., 2016).

Antiviral Properties

Some quinazoline derivatives have been designed and synthesized for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds have shown effectiveness in inhibiting the replication of several viruses in cell culture (Selvam et al., 2007).

Applications in Medicinal Chemistry

Quinazolines are also explored in the domain of medicinal chemistry for their receptor-binding properties. For instance, some quinazoline-containing compounds have been identified as potent inverse agonists at the human histamine H4 receptor, indicating their potential therapeutic benefits (Smits et al., 2008). Another study synthesized quinazoline derivatives with potential anti-angiogenic properties, suggesting their use in anti-cancer treatments (Devegowda et al., 2018).

Chemical Synthesis and Structural Studies

Research has also focused on the synthesis and structural characterization of quinazoline derivatives. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its single-crystal structure were studied, contributing to the understanding of quinazoline derivatives at a molecular level (Sun et al., 2021).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary greatly depending on their specific biological activity. Some quinazoline derivatives have been found to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-4-22(24(30)26-15-17-8-7-11-33-17)34-25-28-21-10-6-5-9-20(21)23(29-25)27-16-12-18(31-2)14-19(13-16)32-3/h5-14,22H,4,15H2,1-3H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUACKLWNNHHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide

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